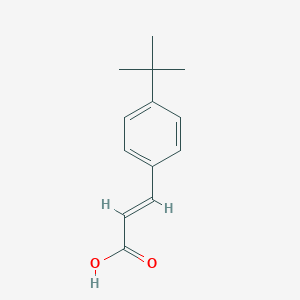

4-(Tert-butyl)cinnamic acid

Descripción general

Descripción

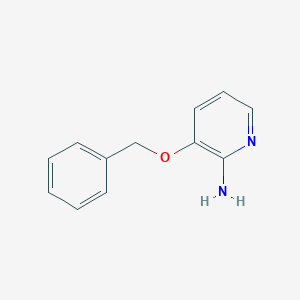

4-(Tert-butyl)cinnamic acid is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26 . It is a white solid and is also known by other names such as 4-tert-Butyl-zimtsSre, 3-[4-(TERT-BUTYL)PHENYL]ACRYLIC ACID, and others .

Synthesis Analysis

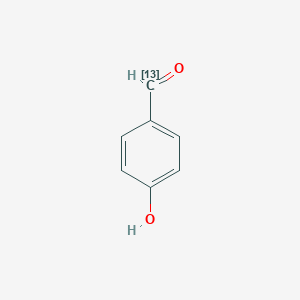

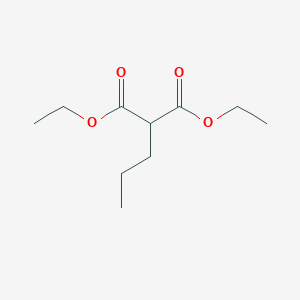

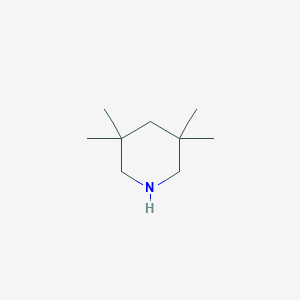

The synthesis of 4-(Tert-butyl)cinnamic acid involves the reaction of 4-tert-Butylbenzaldehyde with malonic acid in the presence of piperidine and pyridine . The reaction conditions include heating at reflux for 4 hours, followed by the addition of hydrochloric acid in water to adjust the pH to 3 .Molecular Structure Analysis

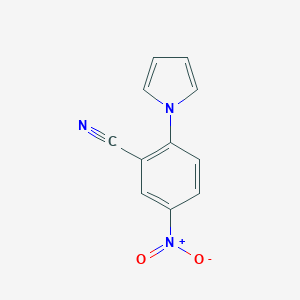

The molecular structure of 4-(Tert-butyl)cinnamic acid consists of a cinnamoyl nucleus with a tert-butyl group attached . The conjugated system including the aromatic ring and vinylene and carboxylic groups provides the prerequisites for producing high reactivity in derivatives of 4-(Tert-butyl)cinnamic acid .Chemical Reactions Analysis

4-(Tert-butyl)cinnamic acid exhibits high reactivity with respect to active oxygen species . The compound’s reactivity indices have been studied in possible radical reactions with active oxygen species using semi-empirical quantum-chemical methods .Physical And Chemical Properties Analysis

4-(Tert-butyl)cinnamic acid is a white solid . It has a melting point of 198-200°C and is soluble in chloroform and dichloromethane . The compound should be stored in a sealed container in a dry room at room temperature .Aplicaciones Científicas De Investigación

Antioxidant and Hypolipidemic Activities

Field

Application Summary

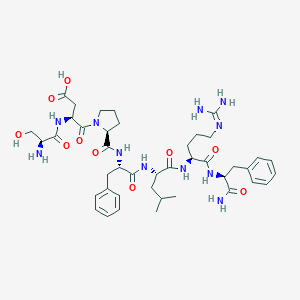

Cinnamic acid derivatives, including 4-(Tert-butyl)cinnamic acid, have been found to exhibit antioxidant and hypolipidemic activities . These compounds can help in the initiation and progression of various cell degenerative pathological conditions, including cardiovascular and neurological diseases .

Methods of Application

A series of cinnamic acid-derived acids were esterified or amidated with various moieties, bearing different biological activities, and evaluated . The antioxidant and radical scavenging abilities of the compounds were assessed via inhibition of rat hepatic microsomal membrane lipid peroxidation .

Results or Outcomes

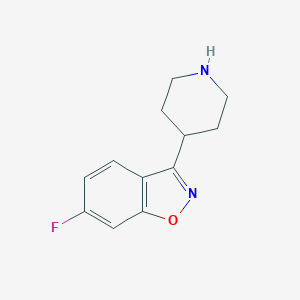

The majority of the obtained compounds demonstrated considerable radical scavenging and antioxidant action, with a parallel decrease in Triton-induced hyperlipidemia in rats . The (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative with morpholine and 4-methylpiperidine significantly decreased triglycerides and total cholesterol in the plasma of hyperlipidemic rats .

Synthesis of Biobased Functional Materials

Field

Application Summary

Cinnamic acids, including 4-(Tert-butyl)cinnamic acid, have been used in the research and development of biobased plastics for the reduction of global warming . These cinnamates are reactive to ultraviolet (UV) light, and polymers based on these acids exhibit unique properties .

Methods of Application

Polyesters are obtained by the polycondensation of hydroxycinnamic acid abundant in plants . The amorphous polycinnamate films exhibit characteristic photodeformability upon UV irradiation owing to E-Z isomerization and [2+2] cycloaddition reactions .

Results or Outcomes

The [2+2] cycloaddition reaction of cinnamate can also be used to obtain truxillic and truxinic acids with excellent symmetry . Using these truxillic/truxinic acids, organic solvents or water-soluble polyimides and high-strength polyamides with high transparency can be derived, and biobased plastics comparable to existing high-performance plastics can be obtained .

Medicinal Chemistry

Field

Application Summary

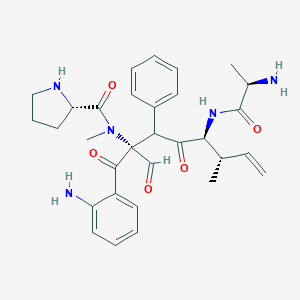

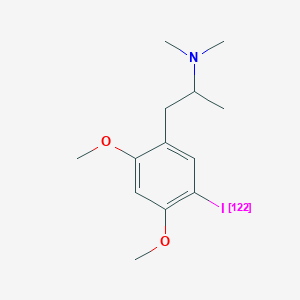

Cinnamamides, a class of cinnamic acid derivatives, have been incorporated in several synthetic compounds with therapeutic potentials . These compounds have shown neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties .

Methods of Application

Cinnamamides are synthesized by the reaction of cinnamic acid with various amines . The resulting compounds are then tested for their therapeutic potentials in various biological assays .

Results or Outcomes

The synthesized cinnamamides have shown promising results in various biological assays, demonstrating their potential as therapeutic agents .

Industrial Applications

Field

Application Summary

Cinnamic acid derivatives, such as octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (AO-1076) and pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate) (AO-1010), have found applications in the industry .

Methods of Application

These compounds are synthesized from cinnamic acid and are used in various industrial applications due to their unique properties .

Results or Outcomes

The use of these cinnamic acid derivatives in the industry has led to the development of products with improved properties .

Synthesis of Cinnamic Acid Derivatives

Field

Application Summary

Cinnamic acid derivatives, including 4-(Tert-butyl)cinnamic acid, are used in the synthesis of various organic compounds . These compounds are synthesized by the reaction of cinnamic acid with various amines .

Methods of Application

For example, 4-(t-Butyl)benzaldehyde was dissolved in pyridine and followed by adding malonic acid thereto and adding dropwise piperidine . The reaction mixture was refluxed for 4 hours as confirming CO2 generation .

Results or Outcomes

The reaction resulted in the synthesis of (E)-3-[4-(t-butyl)phenyl]-2-acrylic acid .

Safety And Hazards

4-(Tert-butyl)cinnamic acid is classified as an irritant . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

(E)-3-(4-tert-butylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSPZKLJQZSLQU-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tert-butyl)cinnamic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)

![((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B18028.png)

![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)

![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)